N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound classified as a heterocyclic compound. Heterocycles are characterized by ring structures that include at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[3,4-c]pyrazole ring fused with a benzotriazinone moiety, which contributes to its unique chemical properties and potential applications in medicinal chemistry and drug design.
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Key synthetic routes include:
The molecular formula of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is , with a molecular weight of 342.4 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide |
| InChI | InChI=1S/C15H14N6O2S/c1-20-14(10-7-24-8-12(10)18-20)16-13(22)6-21-15(23)9-4-2-3-5-11(9)17-19-21/h2-5H,6-8H2,1H3,(H,16,22) |
| InChI Key | HGFLPSDBRXIFAF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can participate in various chemical reactions:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate |
| Reduction | Lithium aluminum hydride, sodium borohydride |
| Coupling | EDCI, DCC |
The compound exhibits the following properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; specific solubility data not provided |
| Stability | Stable under standard laboratory conditions |
The physical state and solubility characteristics suggest that this compound may be suitable for various formulations in pharmaceutical applications.
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has potential applications in scientific research and drug development due to its unique structural features. It may serve as a lead compound in the design of new therapeutic agents targeting various diseases including cancer. The presence of both thieno[3,4-c]pyrazole and benzotriazine components suggests possible bioactivity that warrants further investigation in medicinal chemistry .
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: